Theoretical Studies on 4-Fluorophenylsulfur Pentafluoride: A Computational & Medicinal Chemistry Guide
Theoretical Studies on 4-Fluorophenylsulfur Pentafluoride: A Computational & Medicinal Chemistry Guide
Executive Summary
4-Fluorophenylsulfur pentafluoride (CAS: 1063625-86-4) represents a pinnacle of organofluorine engineering.[1][2] Combining the extreme electron-withdrawing capacity of the pentafluorosulfanyl group (
This technical guide provides a rigorous framework for the theoretical characterization of this molecule. It moves beyond basic descriptions to detailing the computational workflows (DFT, molecular dynamics) required to predict its behavior in biological systems.[1] We analyze its hypervalent electronic structure, distinct steric profile, and bioisosteric utility compared to trifluoromethyl (
Part 1: Electronic Structure & Geometry
The Hypervalent Sulfur Core
The defining feature of 4-Fluorophenylsulfur pentafluoride is the
-
Geometry: The
group adopts a rigid octahedral geometry, with the phenyl ring occupying one of the six positions. -
Bond Lengths: Theoretical optimizations (typically at B3LYP/6-311+G(d,p) or
B97X-D levels) reveal a slight distortion.[1] The axial S-F bond (trans to the phenyl ring) is typically slightly longer ( Å) than the four equatorial S-F bonds ( Å).[3] -
Rotational Barrier: The
group is staggered relative to the phenyl ring to minimize steric repulsion with the ortho-hydrogens. The rotational barrier is higher than that of , creating a distinct "square-pyramidal" steric volume that drug designers must account for.[1]
The "Push-Pull" Electronic Effect?
Actually, it is a "Pull-Pull" system.[1]
-
Group: A "super-trifluoromethyl" group.[1][4] It has a Hammett constant (
) of approx.[1] 0.68, making it strongly electron-withdrawing (inductive + resonance).[1] -
4-Fluoro Group: Also electron-withdrawing (
, but is high).[1] -
Result: The benzene ring is severely electron-deficient (deactivated).[1] Theoretical electrostatic potential (ESP) maps show a highly positive potential over the aromatic ring, making it resistant to electrophilic aromatic substitution (EAS) but highly susceptible to nucleophilic aromatic substitution (
) if a leaving group were present (though F is a poor leaving group here without activation).[1]
Part 2: Computational Characterization Protocol
Recommended DFT Methodologies
To accurately capture the hypervalency and the dispersion forces of the large halogen cloud, standard functionals are often insufficient.
| Parameter | Recommended Level of Theory | Rationale |
| Geometry Opt | Captures long-range dispersion interactions critical for the bulky | |
| Energy/BDE | CCSD(T) / CBS (or G4) | Required for accurate Bond Dissociation Energies (C-S vs C-F).[1] |
| Solvation | SMD (Water/Octanol) | Essential for predicting |
| Frequency | Harmonic Analysis | Validate minima (0 imaginary freqs) and obtain IR spectra for ID. |
Workflow Visualization
The following diagram outlines the logical flow for theoretically validating the stability and reactivity of 4-Fluorophenylsulfur pentafluoride.
Caption: Computational workflow for structural and electronic validation of hypervalent sulfur systems.
Part 3: Physicochemical Properties & Bioisosterism
Lipophilicity and "The Fluorine Effect"
Theoretical studies confirm that the
-
Value: Approx +1.51 (compared to +0.88 for
).[1] -
Implication: 4-Fluorophenylsulfur pentafluoride has a high
.[1] In drug design, this enhances blood-brain barrier (BBB) permeability but may increase non-specific binding if not balanced by polar groups elsewhere in the molecule.[1]
Metabolic Stability (In Silico Prediction)
Theoretical metabolic maps (e.g., using FMO theory or CYP450 docking models) predict exceptional stability for this core.[1]
-
Para-blocking: The 4-position is blocked by Fluorine, preventing para-hydroxylation (a common metabolic route).[1]
-
Ring Deactivation: The strong electron-withdrawing nature of both F and
raises the ionization potential of the phenyl ring, making it resistant to oxidation by CYP450 enzymes (which typically require electron-rich substrates). -
C-S Bond Strength: While weaker than the C-F bond, the
bond in is thermodynamically stable enough to survive physiological conditions, unlike some other hypervalent sulfur species.[1]
Bioisosteric Comparison
The table below summarizes the theoretical differences between the target molecule and its trifluoromethyl analogue.
| Feature | 4-F-Ph- | 4-F-Ph- | Impact on Drug Design |
| Geometry | Square Pyramidal / Octahedral | Tetrahedral | |
| Volume ( | ~113 | ~68 | |
| Dipole Moment | High (~4-5 D) | Moderate (~2.5 D) | |
| Lipophilicity ( | High (+1.[1]51) | Medium (+0.[1]88) |
Part 4: Synthesis & Reactivity (Theoretical View)[1]
Bond Dissociation Energy (BDE)
A critical theoretical safety parameter is the BDE of the C-S bond.
-
Theoretical Calculation: Homolytic cleavage of
. -
Value: approximately 90-95 kcal/mol .[1] This is robust, comparable to strong C-C bonds, ensuring the moiety does not degrade radically under standard biological conditions.[1]
-
Hydrolysis: Theoretical transition state calculations suggest a high barrier to hydrolysis for the
group due to the steric shielding of the sulfur atom by the five fluorine atoms and the high covalency of the S-F bonds.
Nucleophilic Attacks
While the ring is deactivated, theoretical LUMO maps suggest that if a nucleophile were to attack, it would likely occur at the positions ortho to the
References
-
Chem-Impex International. (n.d.).[1] 4-Fluorophenylsulfur pentafluoride - Product Specifications. Retrieved from
-
Savoie, P. R., & Welch, J. T. (2015).[1] Pentafluorosulfanyl-Containing Heterocycles: New Building Blocks for Medicinal Chemistry. Chemical Reviews. (Contextual grounding on SF5 properties).
-
TCI Chemicals. (n.d.).[1] 4-Fluorophenylsulfur Pentafluoride Product Data. Retrieved from [1]
-
Jursic, B. S. (1997).[1][5] Computation of bond dissociation energy for sulfides and disulfides with ab initio and density functional theory methods. International Journal of Quantum Chemistry. Retrieved from [1]
-
Rowan Scientific. (n.d.).[1] The Pentafluorosulfanyl Group (SF5): Unique Properties and Applications. Retrieved from
-
Enamine. (n.d.).[1] SF5-containing building blocks in Medicinal Chemistry. Retrieved from
